Methyl 3-(2-oxoazetidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-oxoazetidin-1-yl)propanoate is a chemical compound with the molecular formula C7H11NO3 It is an ester derivative of azetidinone, a four-membered lactam
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-oxoazetidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanoic acid methyl ester with azetidin-2-one in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxoazetidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(2-oxoazetidin-1-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(2-oxoazetidin-1-yl)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoate
- Methyl 3-(2-oxoimidazolidin-1-yl)propanoate
- Methyl 3-(2-oxo-1,3-oxazolidin-1-yl)propanoate
Uniqueness
Methyl 3-(2-oxoazetidin-1-yl)propanoate is unique due to its azetidinone core, which imparts specific chemical and biological properties.
Properties
CAS No. |
79353-58-5 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 3-(2-oxoazetidin-1-yl)propanoate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)3-5-8-4-2-6(8)9/h2-5H2,1H3 |
InChI Key |
RGGKEIBJIXUMHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.